![molecular formula C11H18N4O4S2 B14504941 1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione CAS No. 63596-90-7](/img/structure/B14504941.png)
1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of two morpholin-4-ylsulfanyl groups attached to the imidazolidine-2,4-dione core The imidazolidine-2,4-dione structure is a five-membered ring containing two nitrogen atoms and two carbonyl groups at positions 2 and 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with morpholine and a suitable sulfur source. One common method is the nucleophilic substitution reaction where the imidazolidine-2,4-dione is treated with morpholine in the presence of a sulfur donor such as sulfur dichloride or thiophosgene. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the morpholin-4-ylsulfanyl groups, where nucleophiles like amines or alkoxides replace the morpholine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Amines or alkoxides in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Substituted imidazolidine-2,4-dione derivatives with different functional groups.
Applications De Recherche Scientifique
1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, the presence of morpholin-4-ylsulfanyl groups allows for interactions with cellular membranes or proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazolidine-2,4-dione: The parent compound without the morpholin-4-ylsulfanyl groups.
Morpholine: A simpler compound containing the morpholine ring without the imidazolidine-2,4-dione core.
Sulfur-containing imidazolidines: Compounds with sulfur atoms in different positions or configurations.
Uniqueness
1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione is unique due to the presence of both morpholin-4-ylsulfanyl groups and the imidazolidine-2,4-dione core. This combination imparts distinct chemical properties and potential applications that are not observed in simpler or structurally different compounds. The dual functionality allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
63596-90-7 |
|---|---|
Formule moléculaire |
C11H18N4O4S2 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
1,3-bis(morpholin-4-ylsulfanyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H18N4O4S2/c16-10-9-14(20-12-1-5-18-6-2-12)11(17)15(10)21-13-3-7-19-8-4-13/h1-9H2 |
Clé InChI |
CKUAVAGADYGETK-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1SN2CC(=O)N(C2=O)SN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate](/img/structure/B14504861.png)
![[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride](/img/structure/B14504863.png)
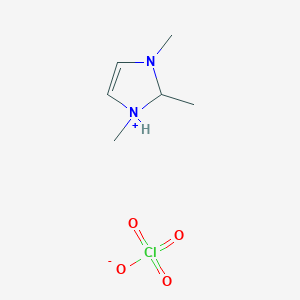
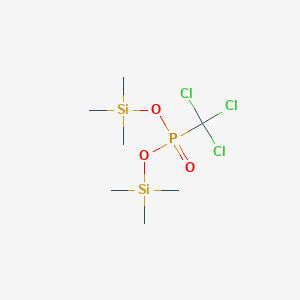
![3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline](/img/structure/B14504874.png)
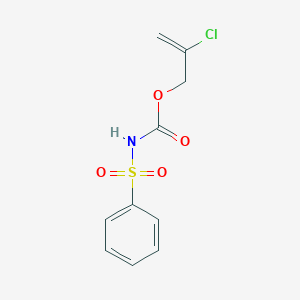
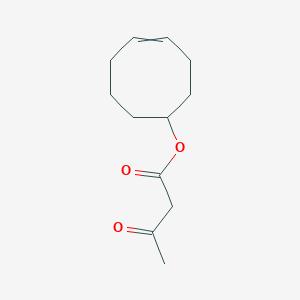
![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzene-1-sulfonic acid](/img/structure/B14504887.png)
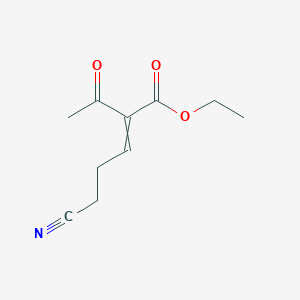
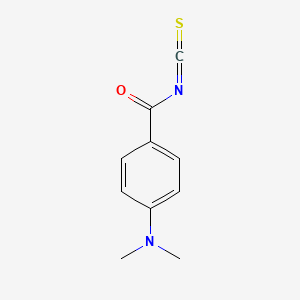

![2-[(Acetyloxy)imino]-N-(2-methoxyphenyl)acetamide](/img/structure/B14504911.png)
![[4-[[2-Oxo-3-[[4-(propanoyloxymethoxy)phenyl]methylidene]cyclohexylidene]methyl]phenoxy]methyl propanoate](/img/structure/B14504919.png)
